molecular formula C17H16N2O3S2 B2560432 2-(4-methanesulfonylphenyl)-N-(2-methyl-1,3-benzothiazol-6-yl)acetamide CAS No. 941883-43-8

2-(4-methanesulfonylphenyl)-N-(2-methyl-1,3-benzothiazol-6-yl)acetamide

Cat. No.: B2560432
CAS No.: 941883-43-8
M. Wt: 360.45
InChI Key: PFZJLWJYNMTJOX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Methanesulfonylphenyl)-N-(2-methyl-1,3-benzothiazol-6-yl)acetamide is a synthetic small molecule designed for research applications, featuring a benzothiazole core linked to a methanesulfonylphenyl moiety via an acetamide bridge. The benzothiazole ring system is a privileged structure in medicinal chemistry, known for its diverse biological activities and significant role in drug discovery . Molecules containing this nucleus have demonstrated substantial research value in oncology, with studies showing their ability to modulate tumor hypoxia, impact neoangiogenesis, and evoke cell death in various cancer cell lines . The structural motif of substituting the acetamide nitrogen with a benzothiazole amine is a recognized strategy in the design of novel therapeutic agents, as this configuration is frequently explored for its potential to interact with specific biological targets . The 4-methanesulfonylphenyl group is a notable pharmacophore often associated with influencing the compound's electronic properties, solubility, and potential to engage in key molecular interactions at target sites. This makes the compound a candidate for investigating pathways involved in proliferative diseases. Researchers are exploring this class of compounds for their potential mechanism of action, which may involve interaction with specific enzymes or cellular receptors, leading to the inhibition of growth signals or induction of apoptosis. This product is intended for research use only and is not for diagnostic or therapeutic use in humans.

Properties

IUPAC Name

N-(2-methyl-1,3-benzothiazol-6-yl)-2-(4-methylsulfonylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O3S2/c1-11-18-15-8-5-13(10-16(15)23-11)19-17(20)9-12-3-6-14(7-4-12)24(2,21)22/h3-8,10H,9H2,1-2H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFZJLWJYNMTJOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(S1)C=C(C=C2)NC(=O)CC3=CC=C(C=C3)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-(4-methanesulfonylphenyl)-N-(2-methyl-1,3-benzothiazol-6-yl)acetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound features a methanesulfonyl group, which enhances its solubility and reactivity, making it a significant candidate for further research in drug development.

Structural Characteristics

The structural formula of this compound includes:

  • Methanesulfonyl group : Enhances solubility.
  • Benzothiazole ring : Contributes to biological activity.
  • Acetamide moiety : Plays a role in the interaction with biological targets.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. In a study examining various derivatives, compounds similar to this compound demonstrated significant activity against bacterial strains, including Staphylococcus aureus and Escherichia coli . The Minimum Inhibitory Concentration (MIC) values for these compounds were reported as follows:

CompoundTarget BacteriaMIC (μM)
This compoundS. aureus6.12
This compoundE. coli25

These findings suggest that the compound could be explored further as a potential antimicrobial agent .

Antitumor Activity

In vitro studies have shown that this compound exhibits antiproliferative effects on various cancer cell lines. The compound's mechanism appears to involve the modulation of key signaling pathways associated with tumor growth. For instance, it has been noted to inhibit the proliferation of cancer cells through apoptosis induction and cell cycle arrest mechanisms.

A comparative analysis of related compounds indicated that those with similar structural features displayed enhanced antitumor activity, particularly in two-dimensional (2D) culture assays compared to three-dimensional (3D) models .

The biological activity of this compound is believed to be mediated through its interaction with specific molecular targets such as enzymes and receptors involved in cell signaling pathways. The exact mechanisms remain an area of ongoing research but may include:

  • Enzyme Inhibition : The compound may inhibit specific enzymes critical for cellular processes.
  • Receptor Modulation : It could modulate receptor activity, impacting downstream signaling pathways associated with inflammation and cancer progression.

Case Studies

Several case studies have highlighted the potential therapeutic applications of this compound:

  • Case Study on Antimicrobial Efficacy : A study evaluated the efficacy of various derivatives against resistant bacterial strains and found that modifications to the methanesulfonamide group significantly enhanced antimicrobial activity.
  • Case Study on Antitumor Activity : Researchers investigated the effects of this compound on lung cancer cell lines and observed significant reductions in cell viability when treated with varying concentrations over time.

Comparison with Similar Compounds

Table 1: Key Structural Differences Among Analogous Compounds

Compound Name Substituent on Benzothiazole Sulfonyl Group Acetamide Linkage Molecular Weight (g/mol) Reference
2-(4-Methanesulfonylphenyl)-N-(2-methyl-1,3-benzothiazol-6-yl)acetamide 2-methyl at 6-position Methanesulfonyl Direct N-linkage ~374.45 (calculated)
N-(4-Methoxy-6-nitro-1,3-benzothiazol-2-yl)-2-(phenylsulfonyl)acetamide 4-methoxy, 6-nitro at benzothiazole Phenylsulfonyl Direct N-linkage 395.41 (reported)
2-(4-Methoxyphenoxy)-N-(2-methyl-1,3-benzothiazol-6-yl)acetamide 2-methyl at 6-position None (methoxyphenoxy instead) Ether linkage ~342.39 (calculated)
N-[1-(1,3-benzothiazol-6-yl)ethyl]-2-chloroacetamide Unsubstituted benzothiazole None Chloroacetamide ~240.71 (calculated)

Key Observations:

Sulfonyl vs. This may improve solubility but reduce membrane permeability .

Benzothiazole Substitution : The 2-methyl group at the benzothiazole 6-position in the target compound contrasts with bulkier substituents (e.g., 4-methoxy-6-nitro in ), which could sterically hinder interactions with biological targets.

Physicochemical and Crystallographic Properties

  • Hydrogen Bonding : The target compound’s methanesulfonyl and acetamide groups likely form intermolecular hydrogen bonds similar to N-(4-chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide, which exhibits C–H⋯O interactions stabilizing its crystal lattice .
  • Thermal Stability: Sulfonyl-containing compounds generally exhibit higher melting points due to strong dipole-dipole interactions. For example, phenylsulfonyl analogues (e.g., ) may show greater thermal stability than methoxyphenoxy derivatives .

Implications for Future Research

Comparative studies should prioritize:

Biological Screening : Evaluate the target compound against analogues in Table 1 for activity in cancer (benzothiazole-mediated apoptosis) or inflammation (sulfonamide-COX inhibition).

Solubility Optimization : Modify sulfonyl substituents (e.g., replacing methane with trifluoromethane) to balance polarity and bioavailability.

Crystallographic Analysis : Use programs like SHELXL or ORTEP-3 to resolve hydrogen-bonding patterns and correlate them with stability.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 2-(4-methanesulfonylphenyl)-N-(2-methyl-1,3-benzothiazol-6-yl)acetamide, and how can reaction conditions be optimized?

  • Methodological Answer : A common approach involves coupling a methanesulfonylphenyl acetic acid derivative with a 2-methyl-1,3-benzothiazol-6-amine precursor via an amidation reaction. Acetic anhydride is often used as a solvent and catalyst under reflux conditions, followed by purification via recrystallization (ethanol/water) . Optimization includes adjusting stoichiometric ratios (e.g., 1:1.2 molar ratio of acid to amine), temperature (80–100°C), and reaction time (4–6 hours). Monitoring via TLC or HPLC ensures completion.

Q. How can the purity and structural integrity of this compound be validated post-synthesis?

  • Methodological Answer : Use orthogonal analytical methods:

  • NMR (¹H/¹³C) to confirm substituent positions (e.g., methanesulfonyl group at C4 of phenyl, methyl group at C2 of benzothiazole) .
  • HPLC-MS (C18 column, acetonitrile/water gradient) to assess purity (>95%).
  • X-ray crystallography (if single crystals are obtained) to resolve torsional angles and intermolecular interactions (e.g., hydrogen bonding between acetamide carbonyl and benzothiazole N) .

Q. What experimental designs are suitable for preliminary pharmacological screening of this compound?

  • Methodological Answer : Employ a split-plot design with dose-response studies (e.g., 0.1–100 µM concentrations) in cell-based assays. Use positive/negative controls (e.g., reference inhibitors) and replicate experiments (n ≥ 3) to assess biological activity. For cytotoxicity, combine MTT assays with fluorescence microscopy to distinguish apoptosis/necrosis .

Advanced Research Questions

Q. How can researchers resolve contradictions in bioactivity data across different assay systems (e.g., in vitro vs. ex vivo)?

  • Methodological Answer : Conduct a meta-analysis of assay conditions:

  • Physicochemical factors : Check solubility (DMSO stock stability, precipitation in buffer).
  • Metabolic stability : Use liver microsomes to assess CYP450-mediated degradation .
  • Statistical validation : Apply ANOVA with post-hoc Tukey tests to compare inter-assay variability .

Q. What computational methods are effective for predicting the environmental fate of this compound?

  • Methodological Answer : Use quantitative structure-activity relationship (QSAR) models to estimate logP (hydrophobicity) and biodegradation potential. Molecular dynamics simulations can predict interactions with soil organic matter or aqueous phase stability. Validate with HPLC-UV or GC-MS for degradation byproduct identification .

Q. How can structure-activity relationships (SAR) be systematically explored for the benzothiazole and methanesulfonyl moieties?

  • Methodological Answer : Design a combinatorial library with variations:

  • Benzothiazole modifications : Replace methyl with ethyl/fluoro groups.
  • Methanesulfonyl substitutions : Test sulfonamide or sulfonic acid analogs.
  • Assay workflow : Use high-throughput screening (HTS) with IC50 determination and molecular docking (e.g., AutoDock Vina) to correlate activity with binding affinity .

Q. What strategies mitigate crystallinity issues during formulation for in vivo studies?

  • Methodological Answer : Perform polymorph screening via solvent evaporation (e.g., ethanol, acetone) and analyze DSC/TGA profiles. Amorphous solid dispersions (e.g., with PVP or HPMC) enhance bioavailability. For nanoformulations, use antisolvent precipitation with stabilizers (e.g., Poloxamer 407) .

Q. How can intermolecular interactions (e.g., hydrogen bonding, π-π stacking) be experimentally quantified for this compound?

  • Methodological Answer : Use X-ray crystallography to map interaction networks (e.g., C–H···O bonds between methanesulfonyl and benzothiazole). Complement with FTIR (stretching frequencies for carbonyl and sulfonyl groups) and DFT calculations (M06-2X/6-31G* level) to model electronic effects .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.